molecular formula C19H30N4O2 B2543840 N-cyclopentyl-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide CAS No. 922981-49-5

N-cyclopentyl-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide

Cat. No.: B2543840
CAS No.: 922981-49-5
M. Wt: 346.475
InChI Key: BSNVPYQROVTKGD-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, dimethylamino groups, and a phenyl ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopentylamine with 2-(dimethylamino)ethyl chloride to form an intermediate, which is then reacted with 4-(dimethylamino)benzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes the purification of intermediates through techniques such as recrystallization and chromatography to achieve high purity levels of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-cyclopentyl-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide
  • N-cyclopentyl-N’-[2-(dimethylamino)-2-[4-fluorophenyl]ethyl]ethanediamide

Uniqueness

N-cyclopentyl-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of N-cyclopentyl-N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-cyclopentyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-22(2)16-11-9-14(10-12-16)17(23(3)4)13-20-18(24)19(25)21-15-7-5-6-8-15/h9-12,15,17H,5-8,13H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNVPYQROVTKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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